Cas no 1978297-05-0 (1-(2-chloro-4-methylbenzyl)-1H-pyrrole-3-carboxylic acid)
1-(2-Chloro-4-methylbenzyl)-1H-pyrrole-3-carboxylic acid is a specialized organic compound featuring a pyrrole ring substituted with a carboxylic acid group at the 3-position and a 2-chloro-4-methylbenzyl moiety at the 1-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro and methyl substituents on the benzyl group enhance its potential for further functionalization, while the carboxylic acid group offers versatility in derivatization or salt formation. Its well-defined molecular architecture ensures consistent performance in targeted applications, particularly in the development of biologically active molecules. The compound is typically characterized by high purity and stability under standard handling conditions.
1978297-05-0 structure
Product Name:1-(2-chloro-4-methylbenzyl)-1H-pyrrole-3-carboxylic acid
CAS No:1978297-05-0
MF:C13H12ClNO2
MW:249.692882537842
CID:5720515
PubChem ID:106864495
Update Time:2025-10-19
1-(2-chloro-4-methylbenzyl)-1H-pyrrole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- AKOS026708082
- 1-(2-chloro-4-methylbenzyl)-1H-pyrrole-3-carboxylic acid
- F1907-3188
- 1978297-05-0
- 1-[(2-chloro-4-methylphenyl)methyl]pyrrole-3-carboxylic acid
- starbld0028248
- 1H-Pyrrole-3-carboxylic acid, 1-[(2-chloro-4-methylphenyl)methyl]-
-
- Inchi: 1S/C13H12ClNO2/c1-9-2-3-10(12(14)6-9)7-15-5-4-11(8-15)13(16)17/h2-6,8H,7H2,1H3,(H,16,17)
- InChI Key: SPTSZUFGFGBKBD-UHFFFAOYSA-N
- SMILES: ClC1C=C(C)C=CC=1CN1C=CC(C(=O)O)=C1
Computed Properties
- Exact Mass: 249.0556563g/mol
- Monoisotopic Mass: 249.0556563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 42.2Ų
Experimental Properties
- Density: 1.25±0.1 g/cm3(Predicted)
- Boiling Point: 420.1±35.0 °C(Predicted)
- pka: 5.01±0.10(Predicted)
1-(2-chloro-4-methylbenzyl)-1H-pyrrole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C117771-100mg |
1-(2-Chloro-4-methylbenzyl)-1h-pyrrole-3-carboxylic Acid |
1978297-05-0 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C117771-500mg |
1-(2-Chloro-4-methylbenzyl)-1h-pyrrole-3-carboxylic Acid |
1978297-05-0 | 500mg |
$ 365.00 | 2022-06-06 | ||
| TRC | C117771-1g |
1-(2-Chloro-4-methylbenzyl)-1h-pyrrole-3-carboxylic Acid |
1978297-05-0 | 1g |
$ 570.00 | 2022-06-06 | ||
| Life Chemicals | F1907-3188-0.25g |
1-(2-chloro-4-methylbenzyl)-1H-pyrrole-3-carboxylic acid |
1978297-05-0 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| Life Chemicals | F1907-3188-0.5g |
1-(2-chloro-4-methylbenzyl)-1H-pyrrole-3-carboxylic acid |
1978297-05-0 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
| Life Chemicals | F1907-3188-1g |
1-(2-chloro-4-methylbenzyl)-1H-pyrrole-3-carboxylic acid |
1978297-05-0 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| Life Chemicals | F1907-3188-2.5g |
1-(2-chloro-4-methylbenzyl)-1H-pyrrole-3-carboxylic acid |
1978297-05-0 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| Life Chemicals | F1907-3188-5g |
1-(2-chloro-4-methylbenzyl)-1H-pyrrole-3-carboxylic acid |
1978297-05-0 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| Life Chemicals | F1907-3188-10g |
1-(2-chloro-4-methylbenzyl)-1H-pyrrole-3-carboxylic acid |
1978297-05-0 | 95%+ | 10g |
$1684.0 | 2023-09-07 |
1-(2-chloro-4-methylbenzyl)-1H-pyrrole-3-carboxylic acid Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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